N-phenyl-1,2-oxazolidine-2-carboxamide
Description
Properties
IUPAC Name |
N-phenyl-1,2-oxazolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-10(12-7-4-8-14-12)11-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRPZEXAYVOBMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(OC1)C(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Step Cyclization via Lithium-Mediated Reactions
The direct synthesis of oxazolidine-carboxamide derivatives through lithium-catalyzed cyclization has been extensively documented. In a landmark study, a method involving the reaction of N-aryl-O-alkylcarbamates with acetamidoacetoxypropane derivatives in the presence of lithium t-butoxide demonstrated high efficiency . For instance, combining N-carbobenzoxy-3-fluoro-4-morpholinylaniline with (S)-N-[2-(acetyloxy)-3-chloropropyl]acetamide in tetrahydrofuran (THF) and methanol at 5–21°C yielded 72.9% of the target oxazolidinone after 15 hours . Critical parameters include:
-
Base selection : Lithium alkoxides (e.g., t-butoxide) are preferred due to their strong deprotonation capacity (pK DMSO > 12).
-
Solvent system : Polar aprotic solvents like THF facilitate intermediate stabilization.
-
Temperature control : Reactions proceed optimally between 5°C and 25°C to minimize side reactions.
This method avoids isolating unstable intermediates, making it scalable for industrial applications . Adapting this protocol to synthesize N-phenyl derivatives would require substituting the morpholinyl group with a phenyl moiety while maintaining the lithium-mediated cyclization mechanism.
Urea Intermediate Formation and Intramolecular Cyclization
A three-step synthesis involving urea intermediates and Curtius rearrangement has been validated for analogous structures . The process begins with the nucleophilic addition of benzylamine to 4-(isocyanatomethyl)furan-3-carbonyl azide, forming a urea-linked precursor. Subsequent Curtius rearrangement at reflux temperatures (e.g., 16 hours in THF) generates an isocyanate intermediate, which undergoes intramolecular cyclization to yield the oxazolidine-carboxamide . Key modifications for N-phenyl derivatives include:
-
Substrate adjustment : Replacing benzylamine with aniline to introduce the phenyl group.
-
Cyclization conditions : Optimizing reaction time and temperature to accommodate phenyl ring steric effects.
In a representative procedure, refluxing 4-((3-benzylureido)methyl)furan-3-carbonyl azide in THF for 16 hours produced a 73.3% yield of the cyclized product . This pathway’s flexibility allows for tuning the electronic properties of the aryl group, which could enhance reaction kinetics for phenyl-substituted targets.
Chloroethylamine-Based Ring Closure
Bis(2-chloroethyl)amine serves as a versatile building block for oxazolidine ring formation. Reacting this amine with carbonyl-containing compounds like isatins in the presence of potassium carbonate induces cyclization via nucleophilic displacement . For example, treating bis(2-chloroethyl)amine with substituted isatins at room temperature yielded 1-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl] derivatives in moderate yields . Adapting this method for N-phenyl-1,2-oxazolidine-2-carboxamide synthesis would involve:
-
Substrate design : Employing phenyl isocyanate instead of isatins to introduce the carboxamide group.
-
Reaction optimization : Adjusting the base concentration (e.g., K2CO3) to facilitate efficient ring closure.
This approach benefits from readily available starting materials and mild conditions, though yields may require enhancement through solvent selection (e.g., DMF or acetonitrile) .
Protection-Deprotection Strategies for Functional Group Compatibility
Multi-step syntheses employing protective groups are critical for compounds with sensitive functional groups. A patent detailing the synthesis of (4S,5R)-5-carboxymethyl-2,2-dimethyl-4-phenyl-oxazolidine-3-carboxylic acid t-butyl ester illustrates this approach . Key steps include:
-
Boc protection : Shielding the amine group of phenylglycinol using di-tert-butyl dicarbonate.
-
Hypochlorite oxidation : Introducing the carboxyl group via controlled oxidation at –7°C to 5°C.
-
Deprotection : Removing the Boc group under acidic conditions to reveal the free amine.
Applying this strategy to this compound would involve protecting the carboxamide nitrogen during ring-forming reactions, followed by deprotection to finalize the structure .
Comparative Analysis of Synthetic Methods
*Estimated from analogous reactions.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-1,2-oxazolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert the oxazolidine ring to an open-chain amine derivative.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Oxazolidinones
Reduction: Open-chain amine derivatives
Substitution: Nitro or halogenated phenyl derivatives
Scientific Research Applications
Biological Activities
N-phenyl-1,2-oxazolidine-2-carboxamide and its derivatives have demonstrated various biological activities:
- Antibacterial Activity : Oxazolidinone derivatives have been extensively researched for their effectiveness against gram-positive bacteria, including strains resistant to traditional antibiotics like linezolid. For instance, compounds derived from oxazolidinones have shown minimal inhibitory concentrations (MIC) below 0.5 μg/mL against multidrug-resistant strains of Enterococcus and Staphylococcus aureus .
- Anticancer Potential : Some studies suggest that oxazolidinone derivatives may inhibit specific cancer cell lines. For example, certain compounds have been evaluated for their efficacy in inhibiting neuroblastoma cell growth, indicating potential as anticancer agents .
- Anti-inflammatory Effects : Research indicates that oxazolidinone derivatives may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .
Case Study 1: Antibacterial Efficacy
A study evaluating a series of oxazolidinone derivatives found that one particular compound exhibited superior antibacterial activity compared to linezolid against resistant strains. The study reported MIC values significantly lower than those observed for existing treatments, suggesting that these derivatives could be developed into new therapeutic agents .
Case Study 2: Anticancer Activity
In another investigation, this compound was tested against neuroblastoma cell lines, showing promising results in inhibiting cell proliferation. The compound's mechanism was linked to the modulation of sphingolipid metabolism, which is critical in cancer biology .
Data Tables
| Property | Value/Description |
|---|---|
| Chemical Structure | This compound |
| Primary Applications | Antibacterial, Anticancer, Anti-inflammatory |
| MIC Values (Antibacterial) | < 0.5 μg/mL against resistant strains |
| Key Studies | Showed efficacy against neuroblastoma cell lines |
Mechanism of Action
The mechanism of action of N-phenyl-1,2-oxazolidine-2-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it can act as an inhibitor of glycogen phosphorylase, which plays a role in glucose metabolism . The compound’s ability to form stable complexes with its targets is crucial for its activity.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table highlights critical differences between N-phenyl-1,2-oxazolidine-2-carboxamide and its closest analog, 2-oxo-N-phenylpyrrolidine-1-carboxamide (CAS: 7003-68-1):
Key Observations:
- Ring System Differences: The oxazolidine ring incorporates oxygen and nitrogen, enhancing polarity and hydrogen-bonding capacity compared to the all-carbon pyrrolidine ring. This may influence solubility and biological target interactions.
- Hydrogen Bonding: The additional hydrogen bond donor in the oxazolidine derivative could improve binding affinity in pharmacological contexts but reduce lipophilicity.
- Stereochemical Complexity: The defined stereocenter in this compound may lead to isomer-specific activity, a feature absent in the pyrrolidine analog .
Stability and Reactivity
- Deuterium Exchange: Studies on related aromatic compounds (e.g., azobenzenes and pyridines) suggest that phenyl-substituted carboxamides may undergo protium-deuterium exchange under catalytic or high-temperature conditions . However, the oxazolidine ring’s rigidity might confer greater stability compared to more flexible analogs like pyrrolidine derivatives.
- Thermal Stability: The oxazolidine ring’s heteroatoms could increase susceptibility to ring-opening reactions under acidic or basic conditions, whereas pyrrolidine derivatives are typically more robust .
Pharmacological Potential (Inferred)
- Beta-Lactam Analogs: Compounds like (2S,5R,6R)-6-{(R)-2-[(R)-2-amino-2-phenylacetamido]-2-phenylacetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid () demonstrate antimicrobial activity, suggesting that the carboxamide group and heterocyclic systems are pharmacologically relevant.
- Oxadiazole Derivatives: The compound in , featuring a carboxamide and fluorophenyl group, highlights the role of such motifs in drug design, particularly in kinase inhibition or antiviral applications.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing N-phenyl-1,2-oxazolidine-2-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, oxazolidine ring formation can be achieved using epoxide intermediates or via condensation of carboxamide precursors with aldehydes. Optimization involves selecting catalysts (e.g., Lewis acids) and controlling temperature (e.g., reflux in DMF for 12–24 hours). Reaction progress should be monitored via TLC or LC-MS .
Q. How should researchers assess the stability of this compound under varying experimental conditions?
- Methodological Answer : Stability studies should include:
- pH-dependent degradation : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours, followed by HPLC analysis to quantify degradation products.
- Oxidative stability : Treat with hydrogen peroxide (3% v/v) and analyze via NMR for reactive site identification.
- Thermal stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures .
Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm stereochemistry and substituent positions.
- High-resolution mass spectrometry (HRMS) for molecular formula validation.
- X-ray crystallography (if crystalline) to resolve ambiguities in spatial arrangement .
Advanced Research Questions
Q. How can computational modeling be utilized to predict the pharmacokinetic properties of this compound derivatives?
- Methodological Answer :
- ADME prediction : Use software like SwissADME to calculate topological polar surface area (PSA, ~70.7 Ų) and XLogP (~2.0), which correlate with blood-brain barrier permeability and intestinal absorption.
- Molecular docking : Screen derivatives against target proteins (e.g., enzymes or receptors) using AutoDock Vina to prioritize candidates for synthesis .
Q. What experimental approaches are critical for resolving contradictions in reported bioactivity data for this compound analogs?
- Methodological Answer :
- Assay standardization : Replicate experiments under identical conditions (e.g., cell lines, incubation time, and solvent controls).
- Orthogonal validation : Confirm activity via complementary assays (e.g., enzymatic inhibition + cell viability).
- Data normalization : Use internal standards (e.g., IC₅₀ values relative to positive controls) to minimize batch variability .
Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound derivatives?
- Methodological Answer :
- Substituent variation : Synthesize analogs with modifications at the phenyl ring (e.g., electron-withdrawing groups like -F or -CF₃) or oxazolidine nitrogen.
- Bioactivity profiling : Test derivatives in dose-response assays to correlate substituent effects with potency.
- Hydrogen bond analysis : Use crystallographic or computational data to identify critical interactions (e.g., NH groups as H-bond donors) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
